molecular formula C20H19ClF2N4O4S B2461039 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride CAS No. 1215339-43-7

N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride

Cat. No.: B2461039
CAS No.: 1215339-43-7
M. Wt: 484.9
InChI Key: DSRNVUCPDXGQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a benzo[d]thiazol-2-yl moiety . This moiety is found in various compounds and has been studied for its potential applications .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized through reactions involving diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .


Molecular Structure Analysis

The benzo[d]thiazol-2-yl moiety in the compound is a common structure in various organic compounds . The single crystal structure of a similar compound, 5,6-difluoro-4,7-di(thiophen-2-yl)benzothiadiazole, confirms the low conformational preference of the molecule containing this moiety .

Scientific Research Applications

Structural Analysis and Property Correlation

The study of co-crystals and their properties provides insights into how molecular interactions can influence mechanical behavior. In research conducted by Kakkar et al. (2018), a series of theophylline co-crystals were synthesized and characterized to understand the structure-property correlation. Through differential scanning calorimetry and thermogravimetric analysis, it was determined that the structural arrangement of co-crystals significantly impacts their mechanical properties, such as brittleness and shearing behavior. This research demonstrates the potential of structural engineering in developing materials with tailored mechanical properties (Kakkar, Bhattacharya, Reddy, & Ghosh, 2018).

Hypoxia-Selective Antitumor Agents

The development of hypoxia-selective cytotoxins represents a critical area of cancer treatment research. Palmer et al. (1996) synthesized and studied the hypoxic cell cytotoxicity of regioisomers of a novel cytotoxin, demonstrating its potential as a selective antitumor agent under hypoxic conditions. This research highlights the importance of selective toxicity in cancer therapy, where targeting tumor cells while sparing healthy tissue can significantly enhance treatment efficacy (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).

Antimicrobial Activity and Molecular Docking Study

Janakiramudu et al. (2017) conducted a study on the synthesis of new sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. The compounds exhibited significant antimicrobial activity, with some showing potent activity against bacteria and fungi. Molecular docking studies suggested a strong affinity and orientation of these compounds at the active enzyme site, indicating their potential as effective antimicrobial agents (Janakiramudu, Subba Rao, Srikanth, Madhusudhana, Murthy, NagalakshmiDevamma, Chalapathi, & Naga Raju, 2017).

Modulation of Lipid Bilayer Properties

Alakoskela & Kinnunen (2001) investigated the effect of membrane dipole potential on the reduction reaction of Nitro-2,1,3-benzoxadiazol-4-yl labeled lipids. Their findings shed light on how the physical properties of lipid bilayers can influence biochemical reactions at the membrane level, offering insights into the manipulation of membrane characteristics for various biotechnological applications (Alakoskela & Kinnunen, 2001).

Future Directions

While specific future directions for this compound were not found, similar compounds have been studied for their potential applications in various fields, such as in the development of polymer solar cells .

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-4-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O4S.ClH/c21-14-11-16(22)18-17(12-14)31-20(23-18)25(6-5-24-7-9-30-10-8-24)19(27)13-1-3-15(4-2-13)26(28)29;/h1-4,11-12H,5-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRNVUCPDXGQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=C(C=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.